molecular formula C11H14FN B12999545 3-Fluoro-1-(m-tolyl)cyclobutanamine

3-Fluoro-1-(m-tolyl)cyclobutanamine

Cat. No.: B12999545
M. Wt: 179.23 g/mol
InChI Key: YSEDFGFULDVRRD-UHFFFAOYSA-N
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Description

3-Fluoro-1-(m-tolyl)cyclobutanamine is an organic compound with the molecular formula C11H14FN It features a cyclobutanamine core substituted with a fluoro group and a m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-(m-tolyl)cyclobutanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-(m-tolyl)cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclobutanamines.

Scientific Research Applications

3-Fluoro-1-(m-tolyl)cyclobutanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Fluoro-1-(m-tolyl)cyclobutanamine involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The cyclobutanamine core may interact with biological membranes, affecting cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-1-(p-tolyl)cyclobutanamine: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    3-Fluoro-1-(o-tolyl)cyclobutanamine: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.

    3-Chloro-1-(m-tolyl)cyclobutanamine: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

3-Fluoro-1-(m-tolyl)cyclobutanamine is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The meta-tolyl group also imparts distinct steric and electronic properties compared to its ortho and para counterparts .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

3-fluoro-1-(3-methylphenyl)cyclobutan-1-amine

InChI

InChI=1S/C11H14FN/c1-8-3-2-4-9(5-8)11(13)6-10(12)7-11/h2-5,10H,6-7,13H2,1H3

InChI Key

YSEDFGFULDVRRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CC(C2)F)N

Origin of Product

United States

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